molecular formula C14H21NO2 B14369513 6-(tert-Butylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol CAS No. 90060-30-3

6-(tert-Butylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol

Katalognummer: B14369513
CAS-Nummer: 90060-30-3
Molekulargewicht: 235.32 g/mol
InChI-Schlüssel: NLPGXWRTDFNECA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(tert-Butylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is a chemical compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and solvents to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

6-(tert-Butylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Wissenschaftliche Forschungsanwendungen

6-(tert-Butylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of 6-(tert-Butylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(tert-Butylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is unique due to its combination of the tetrahydronaphthalene core and the tert-butylamino group, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

90060-30-3

Molekularformel

C14H21NO2

Molekulargewicht

235.32 g/mol

IUPAC-Name

6-(tert-butylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol

InChI

InChI=1S/C14H21NO2/c1-14(2,3)15-10-5-6-11-9(8-10)4-7-12(16)13(11)17/h4,7,10,15-17H,5-6,8H2,1-3H3

InChI-Schlüssel

NLPGXWRTDFNECA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NC1CCC2=C(C1)C=CC(=C2O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.